molecular formula C12H15NO3 B13510243 Methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate

Methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B13510243
M. Wt: 221.25 g/mol
InChI Key: BYKCYFYJGDIXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methoxy-1,2,3,4-tetrahydroquinoline with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in metabolic pathways or as an antagonist to specific receptors . The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
  • 6-Methoxy-1,2,3,4-tetrahydroquinoline
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness

Methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position and the carboxylate ester at the 4-position make it a valuable intermediate for synthesizing various bioactive compounds .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate

InChI

InChI=1S/C12H15NO3/c1-15-8-3-4-9-10(12(14)16-2)5-6-13-11(9)7-8/h3-4,7,10,13H,5-6H2,1-2H3

InChI Key

BYKCYFYJGDIXSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CCN2)C(=O)OC

Origin of Product

United States

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